molecular formula C14H18N2OS B15213581 N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide CAS No. 663955-25-7

N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide

Cat. No.: B15213581
CAS No.: 663955-25-7
M. Wt: 262.37 g/mol
InChI Key: ZAYCXZZASINNOA-UHFFFAOYSA-N
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Description

N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide is a synthetic organic compound featuring a 5-ethoxy-substituted indole core linked via an ethyl chain to an ethanethioamide group.

Properties

CAS No.

663955-25-7

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

N-[2-(5-ethoxy-1H-indol-3-yl)ethyl]ethanethioamide

InChI

InChI=1S/C14H18N2OS/c1-3-17-12-4-5-14-13(8-12)11(9-16-14)6-7-15-10(2)18/h4-5,8-9,16H,3,6-7H2,1-2H3,(H,15,18)

InChI Key

ZAYCXZZASINNOA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C2CCNC(=S)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide typically involves the acylation of 3-aminoindole with ethanethioamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes steps such as halogenation, substitution, and acylation, followed by purification using techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues from Pyridazine Derivatives ()

Compounds 20–24 in share the ethanethioamide group but differ in their core heterocycles and substituents. These pyridazine-based derivatives exhibit fungicidal and antibacterial activities, highlighting the role of the ethanethioamide group in bioactivity. Key comparisons include:

Compound ID Core Structure Substituents Melting Point (°C) Yield (%) Biological Activity
20 Pyridazine Phenyl, 4-phenylpiperazin-1-yl 177–179 48 Fungicidal, Antibacterial
21 Pyridazine 4-Chlorophenyl, morpholino 66–67 60 Fungicidal, Antibacterial
22 Pyridazine 4-Chlorophenyl, 4-benzylpiperidin-1-yl 83–84 65 Fungicidal, Antibacterial

Key Observations :

  • Core Heterocycle: The pyridazine ring in these analogs contrasts with the indole core of the main compound.
  • Substituent Effects: Chlorophenyl and morpholino groups in 21 and 22 increase polarity compared to the 5-ethoxy group in the main compound, likely altering solubility and binding affinity.
  • Melting Points: Higher melting points (e.g., 20: 177–179°C) suggest stronger crystalline packing due to planar pyridazine cores, whereas the indole-based main compound may exhibit lower melting points due to non-planar substituents.

Thiazole Carboxamide Indole Derivatives ()

The compound N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (1) shares the indol-3-yl ethyl backbone but replaces the ethanethioamide with a thiazole-4-carboxamide group. Its analogs (2–4) were synthesized via mixed anhydride coupling, differing in substituents on the thiazole ring.

Key Comparisons :

  • Functional Group : The thiazole-carboxamide group in 1 introduces hydrogen-bonding capacity, contrasting with the thioamide’s sulfur-based interactions in the main compound.
  • Biological Activity : Compound 1 exhibits algaecidal activity, suggesting indole derivatives may target photosynthetic organisms, whereas ethanethioamide analogs in focus on fungi/bacteria .

Ethanethioamide Derivatives with Varied Cores ()

The compound 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanethioamide features a tetrahydroquinoline core linked to ethanethioamide.

Key Observations :

  • Aromaticity: The indole’s fully conjugated π-system may enhance binding to aromatic-rich targets (e.g., DNA or serotonin receptors), while tetrahydroquinoline’s reduced conjugation could limit such interactions.
  • Substituent Position : The 6-oxy linkage in this compound vs. the 3-yl ethyl chain in the main compound may influence spatial orientation in target binding .

Research Findings and Implications

Role of the Ethanethioamide Group

The ethanethioamide group is critical across analogs for its:

  • Electrophilic sulfur , enabling covalent interactions with microbial thiols or metal ions.
  • Hydrogen-bonding capacity via the -NH group, enhancing target binding .

Impact of Core Heterocycles

  • Indole vs. Pyridazine : Indoles (e.g., main compound) may target eukaryotic systems (e.g., fungal cells or neurotransmitter pathways), while pyridazines () are more effective against prokaryotic enzymes .
  • Thiazole vs. Ethanethioamide : Thiazole-carboxamides () prioritize hydrogen bonding, whereas ethanethioamides emphasize sulfur-mediated interactions.

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